![molecular formula C46H33N B14226506 N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine CAS No. 558453-80-8](/img/structure/B14226506.png)
N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound is characterized by its unique structure, which includes perylene and biphenyl groups, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine typically involves multiple steps, including the formation of biphenyl and perylene intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Common methods include:
Amination Reactions: Utilizing amine precursors and biphenyl intermediates under controlled temperatures and pressures.
Coupling Reactions: Employing palladium-catalyzed coupling reactions to link the biphenyl and perylene groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve consistent results.
化学反応の分析
Types of Reactions
N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylene oxides, while reduction can produce various amine derivatives.
科学的研究の応用
N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the context of its application, whether in biological systems or material science.
類似化合物との比較
Similar Compounds
N,N’-Diphenyl-N,N’-bis(3,3’-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine: Another biphenyl-based amine with similar structural features.
Tetraphenylbenzidine: A compound with comparable electronic properties.
Uniqueness
N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine stands out due to its unique combination of biphenyl and perylene groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.
特性
CAS番号 |
558453-80-8 |
|---|---|
分子式 |
C46H33N |
分子量 |
599.8 g/mol |
IUPAC名 |
N,N-bis[4-(2-methylphenyl)phenyl]perylen-3-amine |
InChI |
InChI=1S/C46H33N/c1-30-10-3-5-14-37(30)32-20-24-35(25-21-32)47(36-26-22-33(23-27-36)38-15-6-4-11-31(38)2)44-29-28-42-40-17-8-13-34-12-7-16-39(45(34)40)41-18-9-19-43(44)46(41)42/h3-29H,1-2H3 |
InChIキー |
NNRMBTDPRDAZAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4C)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
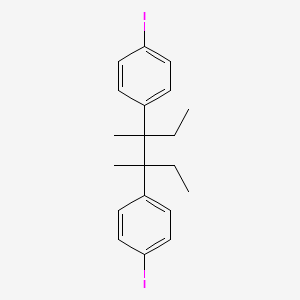
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
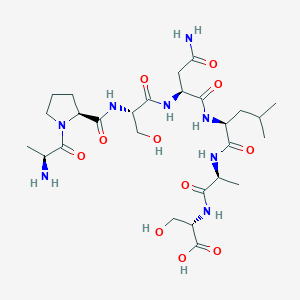
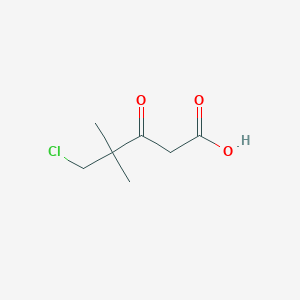
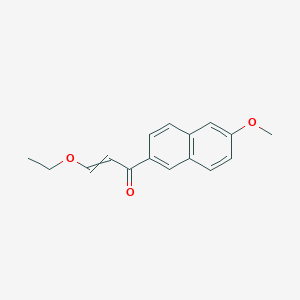
silane](/img/structure/B14226441.png)
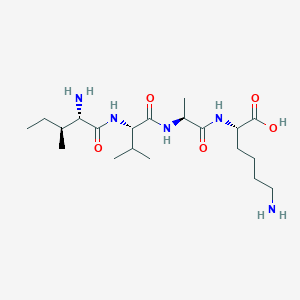
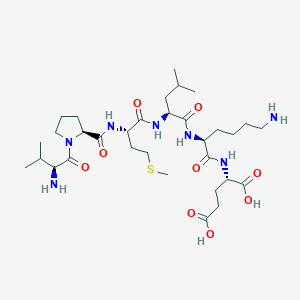
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)
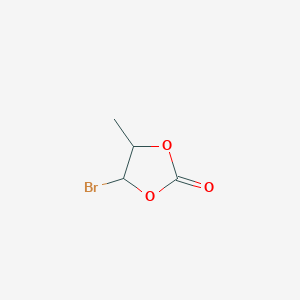
boranyl](/img/structure/B14226482.png)
![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
